Compositional Fingerprinting: Unique Chromatographic Markers Differentiate Enocyanin from Cranberry and Other Fruit Anthocyanins
Enocyanin possesses a distinct and diagnostic anthocyanin profile that is reliably distinguishable from that of other fruit-derived anthocyanin sources. This differentiation is critical for applications in food authenticity, quality control, and source verification. HPLC analysis reveals that enocyanin samples consistently contain two specific anthocyanin peaks that are absent from cranberry anthocyanin profiles [1]. This compositional difference provides a robust analytical basis for detecting enocyanin adulteration or substitution.
| Evidence Dimension | Presence of Diagnostic Anthocyanin Markers in HPLC Profile |
|---|---|
| Target Compound Data | Presence of delphinidin-3-glucoside and petunidin-3-glucoside peaks in all analyzed samples |
| Comparator Or Baseline | Cranberry anthocyanin extract (absence of these two specific peaks) |
| Quantified Difference | Two unique, consistently present HPLC peaks in enocyanin samples not found in comparator |
| Conditions | HPLC analysis on a polymer styrene column at pH 1.6, following sample concentration on a CG-50 column [1] |
Why This Matters
This distinct fingerprint enables the reliable detection of enocyanin adulteration or substitution at levels as low as 5% in complex food matrices like cranberry juice cocktails, a critical capability for quality assurance and regulatory compliance in the food and beverage industry [1].
- [1] Hale, M. L., Francis, F. J., & Fagerson, I. S. (1986). Detection of Enocyanin in Cranberry Juice Cocktail by HPLC Anthocyanin Profile. Journal of Food Science, 51(6), 1511-1513. View Source
